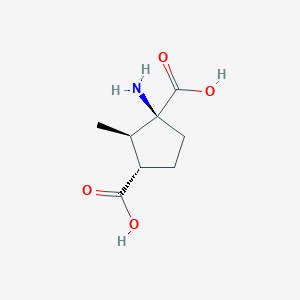
(1S,2R,3S)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R,3S)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3S)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Functional Group Introduction: Introduction of amino and carboxylic acid groups through various organic reactions such as amination and carboxylation.
Chiral Resolution: The chiral centers are introduced or resolved using chiral catalysts or chiral starting materials to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production methods may involve:
Catalytic Hydrogenation: Using metal catalysts like palladium or platinum to introduce the amino group.
Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.
High-Pressure Reactions: Utilizing high-pressure conditions to drive the reactions to completion efficiently.
化学反应分析
Types of Reactions
(1S,2R,3S)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of carboxylic acid groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
科学研究应用
(1S,2R,3S)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: Investigated for its potential role in enzyme inhibition and receptor binding.
Organic Synthesis: Utilized as a chiral auxiliary in asymmetric synthesis.
作用机制
The mechanism of action of (1S,2R,3S)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways through inhibition or activation of target proteins.
相似化合物的比较
Similar Compounds
(1S,2R)-1-Amino-2-indanol: Another chiral amino alcohol with applications in medicinal chemistry.
Cyclopentane-1,3-dicarboxylic acid: A structurally similar compound lacking the amino group.
Uniqueness
(1S,2R,3S)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid functional groups, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
207983-44-6 |
|---|---|
分子式 |
C8H13NO4 |
分子量 |
187.19 g/mol |
IUPAC 名称 |
(1S,2R,3S)-1-amino-2-methylcyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-4-5(6(10)11)2-3-8(4,9)7(12)13/h4-5H,2-3,9H2,1H3,(H,10,11)(H,12,13)/t4-,5+,8+/m1/s1 |
InChI 键 |
STIVVGOWGUYXGI-FOHZUACHSA-N |
手性 SMILES |
C[C@@H]1[C@H](CC[C@]1(C(=O)O)N)C(=O)O |
规范 SMILES |
CC1C(CCC1(C(=O)O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14261777.png)
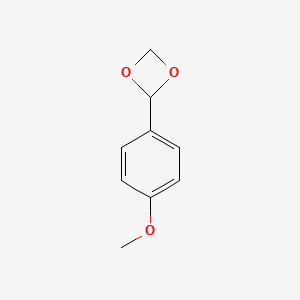


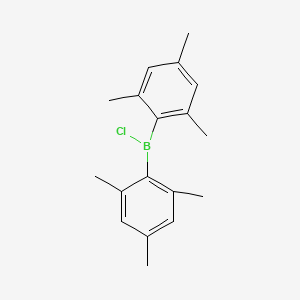
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate](/img/structure/B14261802.png)


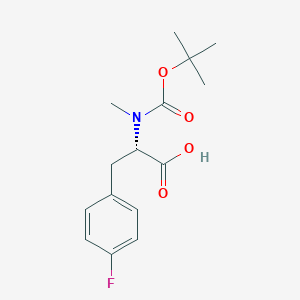
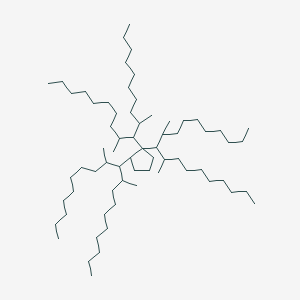
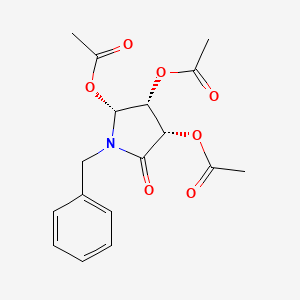
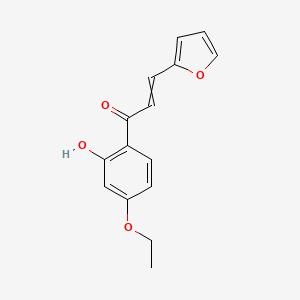

![2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine](/img/structure/B14261867.png)
